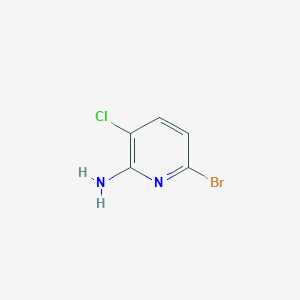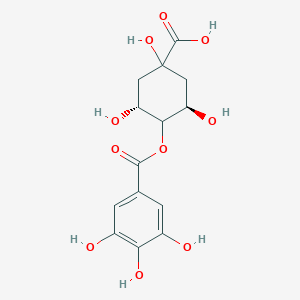
4-O-Galloylquinic acid
Descripción general
Descripción
4-O-Galloylquinic acid (4-O-GA) is a naturally occurring phenolic acid found in a variety of plants, including green tea, apples, and strawberries. It is a polyphenol compound with strong antioxidant properties and has been found to have a wide range of potential applications in the medical and pharmaceutical fields. 4-O-GA has been studied extensively in the last few decades, and its use in the laboratory has grown significantly due to its unique properties.
Aplicaciones Científicas De Investigación
Isolation and Quantification in Plant Parts
4-O-Galloylquinic acid has been isolated and quantified in different plant parts, such as leaves, galls, stems, and roots, of Guiera senegalensis. Advanced High-Performance Liquid Chromatography (HPLC) methods have been developed for this purpose, revealing quantitative and qualitative differences in tannin composition across various plant parts (Bouchet, Levesque, & Pousset, 2000).
Potential Anti-HIV Properties
Research has identified this compound derivatives as inhibitors of HIV reverse transcriptase, an enzyme crucial for the replication of the HIV virus. These compounds have shown significant inhibitory effects on HIV growth in cellular models, highlighting their potential as anti-HIV agents (Nishizawa et al., 1989).
Antioxidant and Gastroprotective Activities
Galloylquinic acid derivatives from Copaifera langsdorffii leaves have displayed notable gastroprotective activity. These compounds significantly reduced lesion areas in a gastroprotection assay and showed cytotoxicity against gastric adenocarcinoma cells, demonstrating their potential as antioxidant and gastroprotective agents (Motta et al., 2017).
Profiling in Green Tea and Tara Tannin
Studies have profiled the content of galloylquinic acids in green tea, tara tannin, and tannic acid, using LC-MSn techniques. This research has provided insights into the variety and concentration of these compounds in different natural sources, aiding in the understanding of their pharmacological potential (Clifford, Stoupi, & Kuhnert, 2007).
Separation Techniques and Bioactivities
There has been development in the separation techniques of galloylquinic acids, such as 5-O-Galloylquinic acid, from natural sources like Chinese green tea, using mesoporous zirconium phosphate. These advances in separation methods facilitate the study of these compounds' bioactivities, including antioxidant and antileishmanial activities (Ma et al., 2016).
Antiurolithic Activity and Biotransformation
The antiurolithic activity of galloylquinic acids has been explored, with studies showing significant effects on calcium oxalate monohydrate crystal binding to renal cell surfaces. Biotransformation of these acids by various filamentous fungi has also been investigated, revealing metabolites with potential therapeutic applications (El-Salam et al., 2019).
Mecanismo De Acción
Target of Action
4-O-Galloylquinic acid, also known as 4-Galloylquinic acid, is a quinic acid gallate . It has been found to exhibit antioxidative activity , suggesting that its primary targets could be reactive oxygen species (ROS) in the body. ROS are molecules that play a role in cell signaling and homeostasis. When their concentrations increase due to factors like stress or disease, they can cause damage to cells .
Mode of Action
Its antioxidative activity suggests that it may interact with ros, neutralizing them and preventing them from causing cellular damage . Additionally, it has been found to inhibit HIV replication in infected H9 lymphocytes , suggesting that it may interact with components of the HIV virus, inhibiting its ability to replicate.
Biochemical Pathways
By neutralizing ROS, it could potentially modulate these pathways, reducing oxidative stress and inflammation .
Result of Action
The antioxidative activity of this compound suggests that it may help protect cells from damage caused by ROS . This could potentially have beneficial effects in conditions characterized by oxidative stress and inflammation. Additionally, its ability to inhibit HIV replication suggests that it could potentially have antiviral effects .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 4-O-Galloylquinic acid are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit M-MLV and HIV-1 reverse transcriptases . The nature of these interactions is likely to be complex and may involve multiple binding sites and mechanisms.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been reported to inhibit HIV growth in cells . It also appears to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound has a significant impact on the survival time of Ehrlich ascites carcinoma (EAC)-bearing mice
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to exert chemopreventive effects in EAC mice by increasing mean survival time, decreasing tumor volume, inhibiting ascites tumor cell count, and preventing multi-organ histopathological alterations
Metabolic Pathways
It is known that this compound is a quinic acid gallate, suggesting that it may be involved in the gallate metabolism pathway
Transport and Distribution
It is known that this compound can be dissolved in water and many organic solvents , suggesting that it may be transported and distributed via these mediums.
Propiedades
IUPAC Name |
(3R,5R)-1,3,5-trihydroxy-4-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)19)12(20)24-11-8(17)3-14(23,13(21)22)4-9(11)18/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11?,14?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYBSNRRBNHPNK-LPSXRXAPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of 4-O-Galloylquinic acid reported in these studies?
A1: this compound has demonstrated anti-inflammatory effects by acting as an inhibitor of nuclear factor-κappa B (NF-κB). [, , ] This mechanism is highlighted in studies investigating the effects of Rosae Rugosae Flos (RRF) extract on acute lung infection. []
Q2: Has this compound been isolated from any plant sources?
A2: Yes, this compound has been identified and isolated from several plant species. The provided research highlights its presence in Rosae Rugosae Flos, [] Alchornea trewioides leaves, [] and Geranium macrorrhizum. []
Q3: Besides anti-inflammatory activity, does this compound exhibit other potentially beneficial properties?
A3: Research suggests that this compound, alongside other quinic acid derivatives, possesses antioxidant activity. [] This was determined through Oxygen Radical Absorbance Capacity (ORAC) assays.
Q4: How does the structure of this compound contribute to its biological activities?
A4: While the provided research doesn't delve into specific structure-activity relationships for this compound, it's known that the presence and position of the galloyl group on the quinic acid core are crucial for its interaction with biological targets and subsequent activities. Further studies focusing on modifications of the galloyl and quinic acid moieties would be needed to elucidate specific structure-activity relationships.
Q5: What analytical techniques are commonly used to identify and quantify this compound?
A5: The research primarily uses Ultra-Performance Liquid Chromatography coupled with Quadrupole/Time of Flight Mass Spectrometry (UPLC-Q/TOF MS) to identify and characterize this compound within complex plant extracts. [, ] This technique allows for separation and detection based on both chromatographic properties and mass-to-charge ratios, enabling precise identification.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3026684.png)
![6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3026685.png)

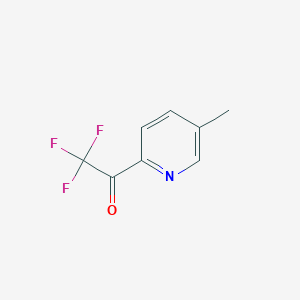
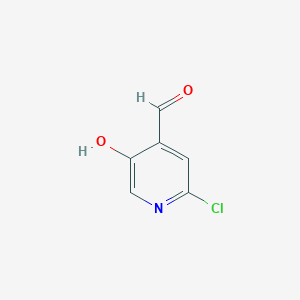
![[1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3026692.png)

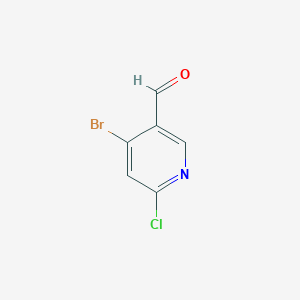

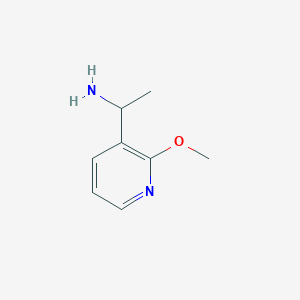


![5-Tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B3026705.png)
